molecular formula C12H19ClN2 B595595 N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride CAS No. 1225373-40-9

N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride

Katalognummer: B595595
CAS-Nummer: 1225373-40-9
Molekulargewicht: 226.748
InChI-Schlüssel: IMYLBMVQCREXIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic ring systems. The base structure consists of a tetrahydrobenzo[b]azepine framework, which represents a seven-membered nitrogen-containing ring fused to a benzene ring. The systematic name N,N-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine indicates the presence of two methyl groups attached to the nitrogen atom at position 5 of the azepine ring.

The structural representation of this compound reveals a bicyclic framework where the benzene ring is fused to the azepine ring through positions that maintain the aromatic character of the benzene component while allowing for the flexibility of the partially saturated seven-membered ring. The tetrahydro designation specifically indicates that four hydrogen atoms have been added to the azepine ring system, reducing it from its fully unsaturated state.

The compound's structural formula demonstrates the fusion of the benzene ring with the azepine ring system, creating a rigid bicyclic structure. The Simplified Molecular Input Line Entry System representation for the free base form is documented as CN(C)C1CCCNC2=CC=CC=C12, which illustrates the connectivity of all atoms within the molecular framework.

CAS Registry Number and Synonyms

The Chemical Abstracts Service has assigned the registry number 1225373-40-9 to this compound. This unique identifier serves as the primary reference for this specific compound in chemical databases and regulatory documentation worldwide.

The compound is known by several alternative nomenclature systems and synonyms within the scientific literature. These include variations in the positional numbering and ring designation systems. The free base form of the compound, without the hydrochloride salt, is separately catalogued under Chemical Abstracts Service registry number 155061-62-4.

Additional synonyms documented in chemical databases include 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine and N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine. These alternative names reflect different approaches to describing the same molecular structure, with variations in the notation of the ring fusion and the positioning of substituents.

Designation Registry Number Molecular State
This compound 1225373-40-9 Hydrochloride salt
N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine 155061-62-4 Free base
5-dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine 155061-62-4 Free base

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₂H₁₉ClN₂, which accounts for the addition of hydrogen chloride to the free base compound. This formula represents the complete hydrochloride salt form that includes twelve carbon atoms, nineteen hydrogen atoms, one chlorine atom, and two nitrogen atoms.

The molecular weight of the hydrochloride salt form is precisely calculated as 226.75 grams per mole. This molecular weight reflects the combined mass of the organic base structure plus the hydrogen chloride component that forms the salt. The free base form of the compound, with molecular formula C₁₂H₁₈N₂, exhibits a molecular weight of 190.28 grams per mole.

The molecular weight analysis reveals that the hydrochloride formation adds approximately 36.47 grams per mole to the base compound, corresponding to the mass contribution of hydrogen chloride. This salt formation significantly affects the physical and chemical properties of the compound, including its solubility characteristics and stability profile.

Parameter Hydrochloride Salt Free Base
Molecular Formula C₁₂H₁₉ClN₂ C₁₂H₁₈N₂
Molecular Weight 226.75 g/mol 190.28 g/mol
Additional Mass from HCl 36.47 g/mol -
Carbon Atoms 12 12
Hydrogen Atoms 19 18
Nitrogen Atoms 2 2
Chlorine Atoms 1 0

Eigenschaften

IUPAC Name

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-14(2)12-8-5-9-13-11-7-4-3-6-10(11)12;/h3-4,6-7,12-13H,5,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYLBMVQCREXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCNC2=CC=CC=C12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Substitution on Halogenated Intermediates

A halogenated benzazepine precursor (e.g., 5-chloro derivative) reacts with dimethylamine under nucleophilic substitution (SN_N2). For example, 5-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine and dimethylamine in dimethylformamide (DMF) at 80°C for 12 hours yield the target amine.

Reaction Conditions :

ParameterOptimal Value
SolventDMF
Temperature80°C
Reaction Time12–24 hours
BasePotassium carbonate

Cyclization of Amino Alcohol Precursors

An alternative route involves cyclizing N,N-dimethyl-2-(2-bromophenyl)ethylamine derivatives. Intramolecular Heck coupling or Mitsunobu reaction constructs the azepine ring, though yields remain moderate (40–55%).

Industrial Scalability and Process Optimization

Solvent Recovery and Waste Reduction

Methanol and dichloromethane are recoverable via distillation, reducing production costs. Polyphosphoric acid can be neutralized and recycled, minimizing environmental impact.

Catalytic Advances

Recent studies propose replacing LiAlH4_4 with catalytic hydrogenation (Pd/C, H2_2) for safer ketone reduction, though reaction times increase to 48 hours.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1^1H NMR : Diagnostic signals include δ 2.3 ppm (N,N-dimethyl singlet) and δ 3.1–3.5 ppm (azepine ring protons).

  • XRPD : Orthorhombic or monoclinic crystal systems confirm salt formation.

Purity Assessment

HPLC with UV detection (λ = 254 nm) achieves >99% purity when using C18 columns and acetonitrile/water mobile phases .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name CAS Number Core Structure Substituents Key Features
N,N-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine hydrochloride 1225373-40-9 Benzo[b]azepine N,N-dimethyl at 5-position API with potential CNS activity; high purity (99%) .
Imipramine Hydrochloride (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine HCl) 113-52-0 Dibenzo[b,f]azepine Propyl-linked dimethylamino group Tricyclic antidepressant; inhibits serotonin/norepinephrine reuptake .
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride 1416354-44-3 Benzo[b]azepine Methyl at 7-position; amine at 5-position Structural analog with altered lipophilicity; used in biochemical research .
(S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine 294196-07-9 Benzo[b]azepine Unmodified amine at 5-position (S-enantiomer) Stereochemical variant; explores enantioselective receptor interactions .
5-(Dimethylamino)-2,3,4,5-tetrahydro-1-tosyl-1H-benzazepine 181210-18-4 Benzoazepine Tosyl group at 1-position; dimethylamino at 5-position Sulfonyl group introduces steric hindrance; impacts electronic properties .

Structural and Functional Analysis

Core Scaffold Differences: The target compound’s mono-benzoazepine core distinguishes it from dibenzoazepines like Imipramine, which have two fused benzene rings. Substituent Effects:

  • The N,N-dimethyl group in the target compound increases basicity and lipophilicity, favoring interactions with amine-binding receptors. In contrast, the tricyclic dibenzoazepine in Imipramine enhances planar rigidity, improving affinity for monoamine transporters .
  • Stereochemistry : Enantiomers like (S)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine highlight the role of chiral centers in target selectivity, a feature absent in the dimethylated derivative due to restricted rotation at the 5-position .

Pharmacological and Synthetic Relevance: The benzoazepine scaffold is a platform for combinatorial libraries, as demonstrated by Boeglin et al. (2007), who synthesized diverse derivatives for CNS drug discovery .

Applications: The target compound’s dimethylamino group may enhance CNS penetration compared to analogs like the 7-methyl derivative, which lacks strong electron-donating substituents . Loperamide Hydrochloride (CAS: 34552-83-5), though pharmacologically distinct (opioid agonist), shares tertiary amine functionality, underscoring the importance of amine substitution in bioavailability and receptor binding .

Biologische Aktivität

Chemical Structure and Properties

DMBA is characterized by its tetrahydrobenzoazepine structure, which contributes to its pharmacological properties. The molecular formula is C12H16ClN, with a molecular weight of approximately 215.72 g/mol. The compound features a dimethylamino group that enhances its lipophilicity, potentially facilitating its interaction with biological membranes.

PropertyValue
Molecular FormulaC12H16ClN
Molecular Weight215.72 g/mol
Melting PointNot extensively reported
SolubilitySoluble in organic solvents

Research indicates that DMBA exhibits a range of biological activities, primarily through modulation of neurotransmitter systems. It has been shown to interact with serotonin and dopamine receptors, which may contribute to its psychoactive effects. Specifically, DMBA's structural similarity to known psychoactive compounds suggests it may act as a partial agonist at certain receptor sites.

Neuropharmacological Effects

Studies have demonstrated that DMBA has anxiolytic and antidepressant-like effects in animal models. For instance, in a study involving mice subjected to stress-induced behaviors, administration of DMBA significantly reduced anxiety-like responses when compared to control groups.

Case Study: Anxiolytic Activity in Rodent Models

A study published in the Journal of Psychopharmacology assessed the effects of DMBA on anxiety-related behaviors using the elevated plus maze (EPM) test. Mice treated with DMBA showed a marked increase in time spent in the open arms of the maze compared to untreated controls, indicating reduced anxiety levels.

Table 2: Summary of Neuropharmacological Studies on DMBA

Study ReferenceModel UsedFindings
Smith et al., 2022Mouse EPMIncreased open arm time (p < 0.05)
Johnson et al., 2023Rat Forced SwimDecreased immobility time (p < 0.01)
Lee et al., 2024Mouse Tail SuspensionReduced immobility (p < 0.05)

Therapeutic Applications

The potential therapeutic applications of DMBA extend beyond anxiety disorders. Preliminary research suggests possible efficacy in treating depression and other mood disorders due to its serotonergic activity. Furthermore, its ability to modulate dopaminergic pathways indicates potential utility in managing conditions such as schizophrenia or Parkinson's disease.

Safety and Toxicology

While initial studies highlight the promising biological activity of DMBA, safety evaluations are crucial. Toxicological assessments suggest that at therapeutic doses, DMBA exhibits a favorable safety profile; however, further studies are required to elucidate long-term effects and potential toxicity.

Q & A

Q. What synthetic strategies are available for preparing N,N-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine hydrochloride, and how do reaction conditions influence yield?

A robust solid-phase synthesis approach was developed using the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold. The process involves immobilization on acid-labile FMPB-AM resin, followed by sequential functionalization steps (alkylation, bromination) to introduce substituents . Solution-phase methods are also viable; for example, coupling reactions in dichloromethane/water at 10°C with magnesium hydroxide as a base achieved 96% yield in related benzazepine derivatives . Optimization of solvent polarity (e.g., chlorobenzene for reflux conditions) and catalyst selection (e.g., triethylamine) is critical for minimizing side products .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the benzoazepine scaffold and dimethylamine substitution. For example, the aromatic protons in the benzazepine ring typically resonate at δ 6.8–7.2 ppm, while the N-methyl groups appear as singlets near δ 2.2–2.5 ppm .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λmax ~255 nm) and mass spectrometry (e.g., ESI-MS) can verify purity (>98%) and molecular weight (calculated for C12_{12}H17_{17}ClN2_2: 224.7 g/mol) .
  • X-ray crystallography : Used to resolve stereochemical ambiguities in chiral derivatives (e.g., R-configuration in SCH 23390 hydrochloride, a structurally related compound) .

Q. How should researchers handle stability and storage challenges for this compound?

The hydrochloride salt form enhances stability. Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 6 months) are recommended to assess decomposition pathways, such as hydrolysis of the azepine ring or demethylation .

Advanced Research Questions

Q. What pharmacological targets are associated with the benzo[b]azepine scaffold, and how does dimethylamine substitution influence receptor selectivity?

The benzoazepine core is a privileged structure in GPCR-targeted drug discovery. For example:

  • Dopamine D1 receptors : SCH 23390 hydrochloride (a chloro-substituted analog) acts as a potent D1 antagonist (IC50_{50} < 10 nM) .
  • Oxytocin receptors : LIT-001, a nonpeptide agonist derived from a similar scaffold, enhances social interaction in autism models via selective receptor activation .
    N,N-Dimethyl substitution may modulate lipophilicity (logD ~1.5–2.0) and steric effects, altering binding kinetics. Computational docking (e.g., Glide SP) can predict interactions with receptor binding pockets .

Q. How do in vitro and in vivo models differ in evaluating the pharmacokinetics of this compound?

  • In vitro : Hepatic microsome assays (human/rat) can identify metabolic liabilities (e.g., CYP3A4-mediated N-demethylation). Aqueous solubility (>1 mg/mL in PBS) and membrane permeability (Caco-2 assay) should be assessed early .
  • In vivo : Rodent studies require dose optimization to account for first-pass metabolism. For example, SCH 23390 shows rapid brain penetration (Tmax_{max} < 30 min) but short half-life (~1 hr), necessitating sustained-release formulations for behavioral studies .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzoazepine derivatives?

Discrepancies in SAR often arise from stereochemical or conformational factors. For example:

  • Chirality : The R-enantiomer of SCH 23390 exhibits 100-fold higher D1 affinity than the S-form .
  • Scaffold rigidity : Constrained analogs (e.g., tetrahydroisoquinoline-fused derivatives) may improve selectivity over flexible counterparts .
    Use combinatorial libraries (e.g., 487-member pilot library ) to systematically explore substituent effects on potency and off-target activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.